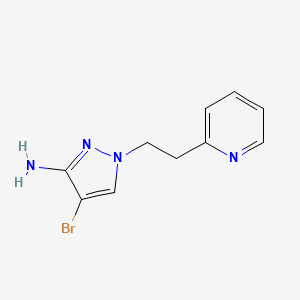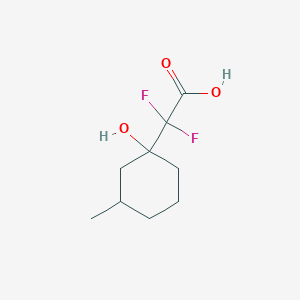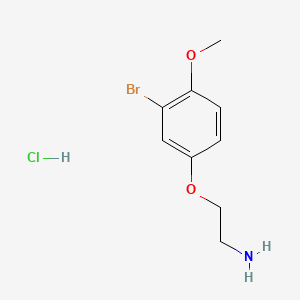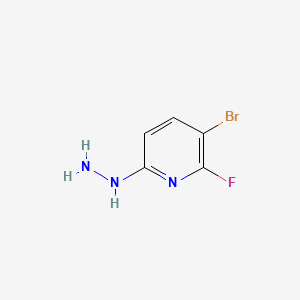
3-Bromo-2-fluoro-6-hydrazinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-6-hydrazinylpyridine is a heterocyclic compound with the molecular formula C5H5BrFN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, fluorine, and hydrazine groups in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-hydrazinylpyridine typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
A common synthetic route involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4NF in DMF at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with hydrazine hydrate to introduce the hydrazine group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-6-hydrazinylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can form biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-6-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-6-hydrazinylpyridine depends on its specific applicationFor example, the hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-fluoro-4-hydrazinylpyridine
- 3-Bromo-6-chloro-2-fluoropyridine
- 2-Bromo-6-hydrazinylpyridine
Uniqueness
3-Bromo-2-fluoro-6-hydrazinylpyridine is unique due to the specific arrangement of bromine, fluorine, and hydrazine groups on the pyridine ring.
Propiedades
Fórmula molecular |
C5H5BrFN3 |
|---|---|
Peso molecular |
206.02 g/mol |
Nombre IUPAC |
(5-bromo-6-fluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5BrFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
Clave InChI |
GVQFTOZWEGTCQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




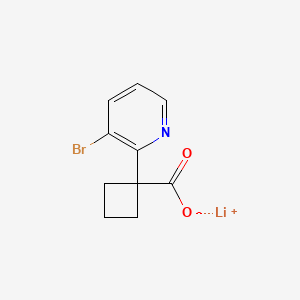
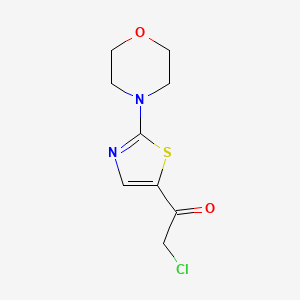


![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)



